5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine
Description
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is a brominated pyridine derivative featuring a 1,3-dioxolane ring fused at the 4-position and a methoxy group at the 2-position. This compound is a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The 1,3-dioxolane moiety enhances stability and modulates electronic properties, while the bromine atom offers a reactive site for cross-coupling reactions.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3 |
InChI Key |
MOBJCGHEFZMGMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2OCCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced pyridine derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science industry, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Bromo-2-hydroxy-4-methylpyridine (A109888)
- Similarity : 0.91
- Structure : Hydroxy (-OH) at C2 and methyl (-CH₃) at C3.
- This impacts solubility and reactivity in nucleophilic substitutions .
5-Bromo-2-methoxy-3-methylpyridine (A514770)
- Similarity : 0.88
- Structure : Methoxy (-OCH₃) at C2 and methyl at C3.
- The absence of a dioxolane ring reduces conformational rigidity .
5-Bromo-4-(bromomethyl)-2-methoxypyridine
- Structure : Bromomethyl (-CH₂Br) at C4 instead of dioxolane.
- Molecular Weight : 280.94 g/mol (vs. 272.08 g/mol for the target compound) .
- Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), offering a pathway for further functionalization, unlike the stabilized dioxolane ring .
Boron-Containing Derivatives
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Pyrimidine Analogs
5-Bromo-2,4-dimethoxypyrimidine
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C10H10BrNO3, characterized by a bromine atom, a methoxy group, and a 1,3-dioxolane ring attached to a pyridine core. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Bromine atom : Enhances electrophilic properties.
- Methoxy group : Increases lipophilicity and may influence receptor binding.
- 1,3-Dioxolane ring : Contributes to stability and solubility.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 5-Bromo-2-methoxy-pyridine | Lacks the dioxolane ring; different reactivity |
| 5-Bromo-4-hydroxy-2-methoxypyridine | Hydroxy group instead of dioxolane; altered properties |
| 5-Bromo-6-methoxypyridine | Different substitution pattern on the pyridine ring |
The unique combination of functional groups in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine enhances its reactivity and biological activity compared to structurally similar compounds .
Interaction Studies
Recent studies have focused on the binding affinity of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine to various biological targets such as enzymes and receptors. Preliminary findings suggest that this compound may interact with proteins involved in metabolic pathways or disease processes. Understanding these interactions is crucial for evaluating its therapeutic potential.
Therapeutic Potential
The compound has shown promise in various therapeutic areas, including:
- Antimicrobial Activity : Initial tests indicate that it may exhibit antibacterial properties against specific strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of related pyridine derivatives on ovarian cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine could be further explored for its anticancer properties .
- Antimicrobial Studies : Another research focused on the antimicrobial activity of similar compounds. The findings revealed that certain analogs showed effective inhibition against Gram-positive bacteria, indicating a potential application in treating bacterial infections .
- Mechanistic Insights : Research into the mechanism of action highlighted that compounds like 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine could induce apoptosis in cancer cells through reactive oxygen species generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
